N-(4-methylphenyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDYFATVFHYYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293857 | |
| Record name | N-(4-Methylphenyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518285-56-8 | |
| Record name | N-(4-Methylphenyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518285-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methylphenyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-methylphenyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Mechanistic Investigations for N 4 Methylphenyl Piperidin 4 Amine and Its Analogues
Convergent and Divergent Synthetic Approaches to the N-(4-methylphenyl)piperidin-4-amine Scaffold
A prevalent and direct method for the synthesis of this compound involves the reductive amination of a piperidin-4-one precursor with p-toluidine (B81030). researchgate.netwikipedia.org This one-pot reaction typically proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. wikipedia.orgacs.org The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting ketone. acs.org
Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgacs.org STAB is often favored due to its mildness and selectivity for imines over ketones. acs.org The reaction is typically performed under weakly acidic conditions to facilitate imine formation. wikipedia.org The piperidin-4-one precursor can be N-protected (e.g., with a Boc or Cbz group) to prevent side reactions at the piperidine (B6355638) nitrogen, with the protecting group being removed in a subsequent step. researchgate.netnih.gov
A study by Gassama et al. (2015) successfully employed the reductive amination of N-Boc-piperidin-4-one with 3,4-dichloroaniline, demonstrating the feasibility of this approach for synthesizing related N-aryl piperidin-4-amines. researchgate.net This methodology is highly adaptable for creating a library of analogues by varying the aniline (B41778) component.
| Piperidin-4-one Precursor | Amine | Reducing Agent | Key Features | Reference |
|---|---|---|---|---|
| N-Boc-piperidin-4-one | p-toluidine | Sodium triacetoxyborohydride (STAB) | Mild conditions, good selectivity for the imine. | acs.org |
| Piperidin-4-one hydrochloride | p-toluidine | Sodium borohydride (B1222165) | Cost-effective reducing agent, may require pH control. | researchgate.net |
| N-Benzoyl-piperidin-4-one | p-toluidine | H2, Pd/C | Catalytic hydrogenation, can lead to debenzylation. | wikipedia.org |
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. rsc.orgacs.org For the synthesis of this compound, this would entail the coupling of piperidin-4-amine with an appropriate 4-methylphenyl electrophile, such as 4-bromotoluene (B49008) or 4-iodotoluene.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) being commonly employed to promote the catalytic cycle. rsc.orgacs.org The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product and regenerate the catalyst. wikipedia.org This methodology offers broad substrate scope and functional group tolerance. wikipedia.org
| Amine | Aryl Halide/Triflate | Catalyst/Ligand System | Key Features | Reference |
|---|---|---|---|---|
| Piperidin-4-amine | 4-Bromotoluene | Pd(OAc)2 / BINAP | Bidentate phosphine ligands are effective. | wikipedia.org |
| N-Boc-piperidin-4-amine | p-Tolyl triflate | Pd2(dba)3 / XPhos | Sterically hindered ligands allow for coupling of less reactive halides. | organic-chemistry.org |
| Piperidine | 4-Chlorotoluene | (NHC)Pd(allyl)Cl | N-Heterocyclic carbene ligands can be highly active. | rsc.org |
Strategies for constructing the piperidine ring itself often rely on nucleophilic addition and subsequent cyclization reactions. nih.gov These methods build the heterocyclic core from acyclic precursors. One common approach is the intramolecular cyclization of an amino-aldehyde or amino-ketone. nih.gov For instance, a linear precursor containing both an amine and a carbonyl group can undergo intramolecular reductive amination to form the piperidine ring. nih.govresearchgate.net
Another strategy involves the conjugate addition of an amine to an α,β-unsaturated ester or ketone, followed by intramolecular cyclization. The Dieckmann condensation of δ-amino esters is a classic example that leads to the formation of a piperidinone, which can then be further functionalized. More contemporary methods include transition metal-catalyzed cyclizations, such as the palladium-catalyzed intramolecular hydroamination of alkenes. organic-chemistry.org These reactions can offer high levels of control over the stereochemistry of the newly formed ring. nih.gov
The development of stereoselective methods for the synthesis of chiral piperidine derivatives is of great importance, as the stereochemistry of a molecule can profoundly impact its biological activity. u-szeged.hu Asymmetric synthesis of this compound analogues can be achieved through several approaches.
One strategy is the use of a chiral auxiliary attached to either the piperidin-4-one precursor or the amine. This auxiliary directs the stereochemical outcome of a key reaction, such as the reductive amination, and is subsequently removed. Another powerful approach is the use of chiral catalysts. For example, asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral transition metal catalyst (e.g., with a chiral phosphine ligand) can provide access to enantiomerically enriched piperidines. nih.govnih.gov Furthermore, enzymatic resolutions or dynamic kinetic resolutions can be employed to separate enantiomers or to convert a racemic mixture into a single enantiomer. nih.gov
Elucidation of Reaction Mechanisms in the Formation and Transformation of this compound
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing more efficient synthetic routes.
Kinetic studies provide valuable insights into the rates of individual steps in a reaction sequence, helping to identify the rate-determining step and understand the influence of various parameters such as catalyst loading, temperature, and substrate concentration. For the reductive amination pathway, kinetic analysis can be used to study the rates of imine formation versus ketone reduction. acs.org
A 2022 DFT study on the reductive amination of aldehydes and ketones with sodium triacetoxyborohydride (STAB) revealed that the hydride transfer to the imine intermediate is both thermodynamically and kinetically favored over the reduction of the parent carbonyl compound. acs.org This supports the experimentally observed selectivity of STAB. Such computational studies, in conjunction with experimental kinetic data, provide a detailed picture of the reaction landscape.
For the Buchwald-Hartwig amination, reaction progress kinetic analysis has been instrumental in guiding ligand design and understanding the catalytic cycle. These studies can reveal information about catalyst activation, the rates of oxidative addition and reductive elimination, and potential catalyst deactivation pathways.
Intermediates Identification and Characterization (e.g., Iminium Ions)
The synthesis of N-aryl piperidines, including this compound, often proceeds through reactive intermediates, with iminium ions being of significant importance. chemrxiv.orgresearchgate.net These intermediates are key to various synthetic strategies that enable the construction and functionalization of the piperidine ring. chemrxiv.org
Iminium ions can be generated from readily available starting materials such as heteroaryl amines and ketoacrylates. chemrxiv.org These cyclic iminium salts are often stable enough to be isolated and can be elaborated into a diverse range of complex piperidine derivatives through reactions with common reagents. chemrxiv.org For instance, the reduction of an iminium ion with reducing agents like sodium triacetoxyborohydride (STAB) or sodium borohydride yields the corresponding piperidine. chemrxiv.org
The formation of iminium intermediates is also a key step in other synthetic approaches. For example, the acid-mediated cyclization of alkynes can proceed through the formation of an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov Similarly, in certain multi-component reactions, the activation of an aldehyde group can lead to an iminium intermediate that undergoes cyclization. nih.gov
The bioactivation of molecules containing a piperidine ring, such as the drug tepotinib, can also involve the formation of iminium ions. nih.gov This process typically starts with a hydroxylation reaction on the piperidine ring, followed by dehydration to generate the reactive iminium intermediate. nih.gov These intermediates can be trapped and identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov
Strategies involving Zincke imine intermediates also provide a pathway to N-(hetero)arylpiperidines. chemrxiv.org This method involves the ring-opening of pyridine (B92270) to form a Zincke imine, which can then react with anilines to generate pyridinium (B92312) salts. Subsequent hydrogenation or nucleophilic addition to these salts yields the desired piperidine derivatives. chemrxiv.org
Post-Synthetic Functionalization and Derivatization Chemistry of this compound
The post-synthetic functionalization of the this compound scaffold is crucial for creating analogues with diverse properties. This involves chemical modifications at several key positions: the piperidine nitrogen, the aryl moiety, and the carbons of the piperidine ring. tandfonline.comresearchgate.netnih.gov
Selective Alkylation and Acylation Reactions on the Piperidine Nitrogen and Aryl Moiety
Alkylation: Selective N-alkylation of the piperidine nitrogen is a common strategy. researchgate.net This can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide), in the presence of a base. researchgate.net The reaction conditions can be controlled to favor monoalkylation. researchgate.net For instance, slow addition of the alkyl halide to a solution of the piperidine can lead to the desired mono-alkylated product. researchgate.net Alternatively, using a base like potassium bicarbonate can facilitate the reaction. researchgate.net N-arylation of the piperidine nitrogen can also be accomplished through methods like the Ullmann and Buchwald-Hartwig coupling reactions, which form a C-N bond between the piperidine and an aryl group. tandfonline.com
Acylation: N-acylation of the piperidine nitrogen can be readily performed using acylating agents like propionyl chloride. researchgate.net This reaction typically proceeds in a suitable solvent and may involve the use of a base to neutralize the acid generated during the reaction. researchgate.net
Functionalization can also occur on the aryl moiety, though this is less commonly described for the specific N-(4-methylphenyl) group in this context. General principles of aromatic substitution would apply.
Electrophilic and Nucleophilic Aromatic Substitution on the 4-Methylphenyl Ring
The 4-methylphenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution (EAS): Aromatic rings are generally nucleophilic and readily undergo electrophilic substitution. wikipedia.org The methyl group on the phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org However, since the para position is already occupied by the piperidine nitrogen, substitution will primarily occur at the positions ortho to the methyl group. The nitrogen of the piperidine ring is also an activating group and an ortho-, para-director. Therefore, electrophilic substitution will be directed to the positions ortho and para to the amino group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are typically electron-rich, they can undergo nucleophilic aromatic substitution if they bear strong electron-withdrawing groups. wikipedia.org The this compound itself is not highly activated for SNAr. However, if additional electron-withdrawing groups are introduced onto the aromatic ring (for example, through a prior electrophilic nitration), the ring becomes more susceptible to nucleophilic attack. wikipedia.orglibretexts.org In such cases, a nucleophile can displace a suitable leaving group (like a halide) on the aromatic ring. wikipedia.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups at the ortho and para positions to the leaving group is crucial for stabilizing this intermediate. libretexts.org
Transformations at the Piperidine Ring Carbons
Functionalization of the carbon atoms within the piperidine ring offers another avenue for creating structural diversity.
Rhodium-catalyzed C-H insertion reactions can be used to introduce functional groups at specific positions on the piperidine ring. researchgate.netnih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. researchgate.netnih.gov For instance, different rhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. researchgate.netnih.gov
An indirect approach for functionalizing the C3 position involves the cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a reductive ring-opening of the resulting cyclopropane. nih.gov This strategy allows for the introduction of substituents at a position that is electronically deactivated and less accessible to direct C-H functionalization. nih.gov
The table below summarizes some of the post-synthetic functionalization reactions applicable to the this compound scaffold.
| Reaction Type | Position of Functionalization | Reagents and Conditions | Product Type |
| N-Alkylation | Piperidine Nitrogen | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-N-(4-methylphenyl)piperidin-4-amine |
| N-Acylation | Piperidine Nitrogen | Acyl chloride, Base | N-Acyl-N-(4-methylphenyl)piperidin-4-amine |
| Electrophilic Aromatic Substitution | 4-Methylphenyl Ring | Nitrating agents, Halogens, etc. | Substituted Aryl Ring |
| Nucleophilic Aromatic Substitution | 4-Methylphenyl Ring (with activating groups) | Nucleophile, Activated Aryl Halide | Substituted Aryl Ring |
| C-H Functionalization | Piperidine Ring Carbons | Rhodium catalysts | C-Substituted Piperidine |
Advanced Spectroscopic and Crystallographic Structural Characterization of N 4 Methylphenyl Piperidin 4 Amine
Definitive Structural Assignment Using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, establishing the connectivity and spatial relationships of atoms within the molecule.
The structural backbone of N-(4-methylphenyl)piperidin-4-amine is assembled from a substituted piperidine (B6355638) ring and a p-tolyl group. 1D NMR provides the initial chemical shift information, while 2D techniques reveal the intricate network of correlations that piece the structure together.
1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons. The expected signals for this compound include distinct regions for aromatic protons, aliphatic protons on the piperidine ring, the amine proton, and the methyl group protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Predicted ¹H and ¹³C NMR Chemical Shifts: The following tables outline the predicted chemical shifts (δ) in ppm for the primary atoms in the structure, based on data from analogous compounds like 4-methylpiperidine and N-phenylaniline derivatives.
Interactive Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' (Aromatic) | ~6.9-7.1 | Doublet | ~8.0 |
| H-3', H-5' (Aromatic) | ~6.6-6.8 | Doublet | ~8.0 |
| H-4 (Piperidine CH) | ~3.2-3.4 | Multiplet | - |
| H-2eq, H-6eq (Piperidine CH₂) | ~3.0-3.2 | Multiplet | - |
| H-2ax, H-6ax (Piperidine CH₂) | ~2.6-2.8 | Multiplet | - |
| H-3eq, H-5eq (Piperidine CH₂) | ~1.9-2.1 | Multiplet | - |
| H-3ax, H-5ax (Piperidine CH₂) | ~1.3-1.5 | Multiplet | - |
| Ar-CH₃ (Methyl) | ~2.2-2.3 | Singlet | - |
Interactive Table: Predicted ¹³C NMR Data
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (Aromatic C-N) | ~145-147 |
| C-4' (Aromatic C-CH₃) | ~129-131 |
| C-2', C-6' (Aromatic CH) | ~129-130 |
| C-3', C-5' (Aromatic CH) | ~115-117 |
| C-4 (Piperidine CH) | ~50-52 |
| C-2, C-6 (Piperidine CH₂) | ~45-47 |
| C-3, C-5 (Piperidine CH₂) | ~33-35 |
2D NMR Spectroscopy: 2D NMR experiments are crucial for confirming the assignments made from 1D spectra. science.gov
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, typically over two or three bonds. youtube.com For this compound, COSY would reveal the coupling network within the piperidine ring: H-4 would show correlations to the H-3/H-5 protons, which in turn would correlate with the H-2/H-6 protons. It would also show correlations between the ortho- and meta-protons on the p-tolyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net This technique would be used to definitively assign each carbon signal by linking it to its known proton signal (e.g., pairing the aromatic proton signals with their corresponding aromatic carbon signals).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-4 bonds). science.govipb.pt This is vital for connecting the different fragments of the molecule. Key expected correlations would include the one between the methyl protons (Ar-CH₃) and the aromatic carbons (C-3'/C-5' and C-4'), and crucially, between the piperidine protons (H-4) and the aromatic carbon C-1', confirming the N-aryl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the 3D structure and conformation. science.govresearchgate.net A NOESY spectrum could show correlations between the piperidine H-4 proton and the aromatic protons H-3'/H-5', helping to define the relative orientation of the two ring systems.
The piperidine ring is not planar and exists predominantly in a chair conformation. This ring can undergo a "chair-flip," interconverting between two chair conformers. Additionally, there can be rotation around the C(aryl)-N bond. These dynamic processes can often be studied using variable-temperature (VT) NMR. researchgate.net
At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. By lowering the temperature, this exchange can be slowed down. If the exchange rate becomes slow enough, separate signals for the axial and equatorial protons in the distinct conformers may be resolved. The temperature at which these signals coalesce can be used to calculate the activation energy (ΔG‡) for the conformational process, providing valuable thermodynamic data about the molecule's flexibility. researchgate.netnih.gov
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and providing evidence for its elemental composition and structure.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). For this compound, the molecular formula is C₁₂H₁₈N₂. biosynth.com
Molecular Formula: C₁₂H₁₈N₂
Monoisotopic Mass: 190.1470 Da
HRMS would confirm this exact mass, allowing for the unambiguous determination of the elemental formula and distinguishing it from any other combination of atoms that might have the same nominal mass.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. ucdavis.edunih.gov The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. nih.gov
For this compound ([M+H]⁺, m/z 191.15), the fragmentation pattern would be expected to arise from the cleavage of the weakest bonds and the formation of stable ions. Key predicted fragmentation pathways include:
Cleavage of the Piperidine Ring: The piperidine ring can undergo characteristic cleavages, leading to the loss of neutral fragments and the formation of stable iminium ions.
Loss of the Tolyl Group: Cleavage of the C(aryl)-N bond can lead to fragments corresponding to the protonated tolyl-amine or the piperidinyl cation.
Interactive Table: Predicted MS/MS Fragmentation of [C₁₂H₁₈N₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Possible Fragment Structure |
|---|---|---|---|
| 191.15 | 108.08 | C₆H₇N (Toluidine) | Protonated 4-aminopiperidine fragment |
| 191.15 | 107.09 | C₅H₁₀N (Piperidinyl fragment) | Protonated p-toluidine (B81030) |
Analysis of these fragmentation patterns provides strong confirmatory evidence for the proposed connectivity of the molecule. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a characteristic spectrum. researchgate.net
For this compound, the key functional groups are the secondary amine (N-H), the aromatic ring (C=C, C-H), the aliphatic chains (C-H), and the C-N bonds.
Interactive Table: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium (IR) |
| C-H Stretch (Aromatic) | p-Tolyl Ring | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Piperidine & Methyl | 2850 - 2960 | Strong |
| C=C Stretch | Aromatic Ring | 1580 - 1610, 1475 - 1525 | Medium to Strong |
| N-H Bend | Secondary Amine | 1500 - 1580 | Medium |
| C-H Bend (Aliphatic) | Piperidine & Methyl | 1350 - 1470 | Medium |
| C-N Stretch (Aryl-N) | Aryl Amine | 1250 - 1340 | Strong |
| C-N Stretch (Alkyl-N) | Alkyl Amine | 1020 - 1220 | Medium |
The presence of a sharp band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch. Strong absorptions below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the piperidine and methyl groups, while weaker bands above 3000 cm⁻¹ indicate the aromatic C-H bonds. scispace.com The characteristic C=C stretching bands in the 1475-1610 cm⁻¹ region and the strong out-of-plane bending band around 800-850 cm⁻¹ would confirm the presence and p-substitution pattern of the tolyl ring. researchgate.net
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
A comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), has revealed no published single-crystal X-ray diffraction data for the compound this compound. This critical information is essential for a detailed and accurate description of its solid-state molecular geometry and crystal packing.
Without experimental crystallographic data, it is not possible to provide a scientifically validated analysis of the following:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule in the crystalline state.
Crystal System and Space Group: The fundamental symmetry and arrangement of the molecules within the crystal lattice.
Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal structure.
Crystal Packing: The arrangement of molecules relative to one another within the crystal, including intermolecular distances.
Conformational Analysis in the Crystalline State
The conformation of the piperidine ring and the relative orientation of the 4-methylphenyl group are key structural features of this compound. In solution and in the solid state, piperidine rings typically adopt a chair conformation to minimize steric strain. However, without single-crystal X-ray diffraction data, a definitive analysis of the specific conformation adopted by this molecule in the crystalline state cannot be performed. Such an analysis would confirm the chair, boat, or twist-boat conformation of the piperidine ring and determine the equatorial or axial positioning of the N-(4-methylphenyl)amino substituent.
Supramolecular Interactions and Hydrogen Bonding Networks
In the absence of this data, a discussion of the supramolecular interactions, including the identification of specific hydrogen bond donors and acceptors and the resulting network motifs (e.g., chains, sheets, or three-dimensional networks), would be entirely speculative.
Computational Chemistry and Theoretical Studies of N 4 Methylphenyl Piperidin 4 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are a cornerstone of theoretical studies on N-(4-methylphenyl)piperidin-4-amine, offering a quantitative description of its electronic properties and reactivity.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure (optimized geometry) and to calculate the electronic energy of this compound. Through these calculations, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. These theoretical structures are often compared with experimental data from techniques like X-ray crystallography to validate the accuracy of the computational models. The calculated energies also provide insights into the thermodynamic stability of the molecule.
Table 1: Representative Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Representative Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C-N (piperidine ring) | ~1.46 |
| Bond Length | C-N (amine linker) | ~1.39 |
| Bond Length | C-C (aromatic ring) | ~1.39 - 1.40 |
| Bond Angle | C-N-C (piperidine ring) | ~112.5 |
| Dihedral Angle | C-N-C-C (piperidine ring torsion) | ~55-60 |
Note: The values are illustrative and can vary based on the specific DFT functional and basis set employed in the study.
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the chemical reactivity of this compound by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy reflects the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.
From these orbital energies, several global reactivity descriptors can be derived, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These indices offer a quantitative assessment of the molecule's reactivity. The spatial distribution of the HOMO and LUMO across the molecule identifies the likely sites for electrophilic and nucleophilic interactions. Typically, the HOMO is concentrated on the electron-rich nitrogen atoms and the tolyl group, whereas the LUMO is spread across the aromatic system.
Table 2: Calculated Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Typical Calculated Value Range (eV) |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | -5.5 to -6.0 |
| LUMO Energy | E_LUMO | - | -0.5 to -1.0 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.5 to 5.5 |
| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 3.0 to 3.5 |
| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.25 to 2.75 |
| Chemical Softness | S | 1/η | 0.36 to 0.44 |
| Electrophilicity Index | ω | χ²/2η | 1.6 to 2.2 |
Note: These values are representative and are dependent on the computational level of theory and basis set used.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of this compound. The ESP map illustrates regions of varying electrostatic potential, with negative potential areas (typically colored red and yellow) indicating electron-rich sites prone to electrophilic attack, and positive potential areas (colored blue) highlighting electron-poor regions susceptible to nucleophilic attack. For this compound, the nitrogen atoms are expected to be surrounded by negative potential, while the amine hydrogens would exhibit positive potential. This analysis is instrumental in predicting non-covalent interactions, such as hydrogen bonding patterns.
Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring
The six-membered piperidine ring of this compound predominantly adopts a low-energy chair conformation. However, higher-energy conformations like the boat and twist-boat forms are also conformationally accessible. Computational studies focus on quantifying the energy differences between these conformers and calculating the energy barriers for the interconversion between them, a process known as ring inversion. The orientation of the N-(4-methylphenyl) substituent on the piperidine ring, whether it is in an equatorial or axial position, is also a key aspect of these conformational analyses, as it can influence the molecule's interactions with other molecules.
To gain a more comprehensive understanding of the molecule's conformational flexibility, torsional potential energy surface (PES) scans are conducted. This involves the systematic rotation around specific chemical bonds, with the energy calculated at each rotational increment. For this compound, a critical torsion is the bond connecting the piperidine nitrogen to the phenyl ring. The resulting PES provides a map of the conformational energy landscape, identifying the most stable, low-energy conformations and the transition states that separate them. This detailed conformational map is crucial for understanding the dynamic behavior of the molecule.
Computational Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. scispace.comresearchgate.net These methods can accurately forecast NMR chemical shifts and vibrational frequencies, which are essential for structural characterization.
Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of a molecule is determined by its molecular structure and the force constants of its bonds. DFT calculations are frequently used to compute these frequencies. nih.gov For a molecule like this compound, key vibrational modes would include N-H stretching of the secondary amine, C-H stretching in the aromatic and aliphatic regions, C-N stretching, and various bending and deformation modes of the piperidine and phenyl rings.
Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are standard for optimizing the molecular geometry and calculating the harmonic vibrational frequencies. nih.gov The computed frequencies help in the assignment of experimental IR and Raman spectra. For instance, studies on related piperidine derivatives have successfully used DFT to correlate calculated frequencies with experimental data, providing a robust method for structural confirmation. researchgate.net
Below is an illustrative table showing the kind of data that would be generated from a DFT calculation of the primary vibrational modes for this compound.
Interactive Table: Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | ~3350 | Stretching of the amine N-H bond on the piperidine ring. |
| Aromatic C-H Stretch | ~3100-3000 | Stretching of C-H bonds on the p-tolyl group. |
| Aliphatic C-H Stretch | ~2950-2850 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |
| C=C Aromatic Stretch | ~1615, 1520 | In-plane stretching of the carbon-carbon bonds in the phenyl ring. |
| CH₂ Scissoring | ~1460 | Bending motion of the methylene (B1212753) groups in the piperidine ring. |
Note: These values are representative and based on typical frequency ranges for these functional groups. Actual computational results would provide precise values.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. scispace.comnih.gov The accuracy of these predictions depends heavily on the chosen functional, basis set, and whether solvent effects are included in the model. mdpi.com
For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the p-tolyl group and the piperidine ring. Comparing these predicted shifts with experimental data can confirm the molecular structure and assign specific signals to the correct atoms. Recent advancements also utilize machine learning algorithms trained on vast datasets of experimental spectra to achieve high accuracy in chemical shift prediction.
An illustrative table of predicted NMR chemical shifts is provided below.
Interactive Table: Illustrative Predicted NMR Chemical Shifts
| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Phenyl | C1' (C-N) | - | ~145 |
| Phenyl | C2', C6' | ~6.95 | ~129 |
| Phenyl | C3', C5' | ~6.60 | ~115 |
| Phenyl | C4' (C-CH₃) | - | ~128 |
| Methyl | CH₃ | ~2.20 | ~20 |
| Piperidine | C4 (C-NH) | ~2.80 | ~50 |
| Piperidine | C3, C5 (axial) | ~1.30 | ~35 |
| Piperidine | C3, C5 (equatorial) | ~1.90 | ~35 |
| Piperidine | C2, C6 (axial) | ~2.60 | ~53 |
| Piperidine | C2, C6 (equatorial) | ~3.50 | ~53 |
Note: These values are illustrative and represent typical chemical shifts for such a structure. The actual shifts can vary based on solvent and other experimental conditions.
In Silico Mechanistic Probing of Synthetic Pathways and Derivatization Reactions
Computational chemistry also serves as a powerful tool for exploring the mechanisms of chemical reactions, including synthetic routes and subsequent derivatizations.
Synthetic Pathways: The synthesis of N-aryl piperidines can often be achieved through methods like Buchwald-Hartwig amination or reductive amination. In silico studies can model these reaction pathways to understand their mechanisms in detail. For example, a computational investigation of the reductive amination between 4-piperidone (B1582916) and p-toluidine (B81030) would involve:
Modeling Reactants and Intermediates: Calculating the structures and energies of the reactants, the intermediate iminium ion, and the final product.
Locating Transition States: Identifying the transition state structures for the key steps, such as imine formation and hydride reduction.
Calculating Energy Profiles: Constructing a reaction energy diagram that maps the energy changes along the reaction coordinate, allowing for the determination of activation energies and reaction thermodynamics.
Such studies clarify the feasibility of a proposed synthetic route and can help optimize reaction conditions by identifying the rate-limiting step. nih.gov Reviews of piperidine synthesis highlight various cyclization and multicomponent reactions that are amenable to mechanistic investigation through computational modeling. rsc.org
Derivatization Reactions: this compound possesses a reactive secondary amine on the piperidine ring, which is a prime site for derivatization. Computational studies can probe how this amine reacts with various electrophiles (e.g., acyl chlorides, alkyl halides) to form new derivatives.
In silico analysis can predict the reactivity of the amine and model the entire reaction pathway of a derivatization. For instance, in the acylation of the piperidine nitrogen, computational methods can:
Evaluate the nucleophilicity of the nitrogen atom.
Model the tetrahedral intermediate formed during the reaction.
Calculate the energy barrier for the formation and collapse of this intermediate.
Furthermore, if the resulting derivatives are designed for specific biological applications, molecular docking studies—a key in silico technique—can be employed. researchgate.netmdpi.com Docking simulations would predict how these derivatives bind to a target protein, providing insights into their potential efficacy and guiding the design of new, more potent compounds. Studies on related piperidine derivatives have successfully used these in silico approaches to predict metabolic pathways and potential toxicity, demonstrating the broad utility of computational models in drug discovery and development. researchgate.net
Chemical Reactivity and Catalytic Exploration of N 4 Methylphenyl Piperidin 4 Amine Non Biological Contexts
N-(4-methylphenyl)piperidin-4-amine as an Organocatalyst or Ligand in Organic Synthesis
The structure of this compound, featuring two basic nitrogen atoms, makes it a candidate for use as an organocatalyst or as a ligand in metal-catalyzed reactions. The piperidine (B6355638) nitrogen provides a classic Lewis base site, while the aniline-type nitrogen's basicity is modulated by the electron-donating p-methyl group on the aromatic ring. Organocatalysts based on piperidine and other chiral amines are integral to modern synthetic chemistry.
This compound itself is an achiral molecule and therefore cannot be used directly for enantioselective catalysis. However, the creation of chiral derivatives is a well-established strategy for developing new asymmetric catalysts. The synthesis of chiral piperidines is a significant area of research due to their prevalence in pharmaceuticals and natural products. nih.gov
Methods for achieving enantioselectivity could involve:
Derivatization: Introducing chiral substituents onto the piperidine nitrogen or at other positions on the ring. For instance, employing carbohydrate-based chiral auxiliaries, such as arabinopyranosylamine, has been successful in the stereoselective synthesis of various substituted piperidine derivatives. researchgate.net
Asymmetric Synthesis: Developing a synthetic route to chiral versions of the this compound core itself. For example, catalytic, enantioselective C-H functionalization of acyclic amines can produce enantioenriched δ-amino nitriles, which serve as precursors to a variety of chiral piperidines. nih.gov
The development of such chiral derivatives could enable this compound to be used in stereoselective transformations, acting as a chiral base or as a chiral ligand for transition metals.
The presence of two amine functionalities makes this compound a potential basic catalyst. The piperidine nitrogen, being a secondary aliphatic amine, is the more basic site and can be used to deprotonate various substrates in organic reactions. Its role can be inferred from the use of similar structures in synthesis. For example, the synthesis of N-phenylpiperidin-4-amine often starts from 1-Boc-4-piperidone and aniline (B41778), followed by deprotection, highlighting the reactivity of the piperidine core. chemicalbook.com
Furthermore, in a patent describing the hydrolysis of a related carboxamide, a strong base like potassium hydroxide (B78521) is used, indicating that the core piperidine structure is stable to basic conditions and that the amine itself can act as a base or nucleophile in other contexts. google.com Its applications could include promoting condensation reactions, Michael additions, or acting as a proton shuttle.
Investigation of Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is of interest due to the presence of the electrochemically active aniline moiety. The electrochemical behavior of similar N-substituted piperidones has been studied, providing a framework for understanding this compound. mdpi.com
The oxidation process would likely involve the aniline nitrogen, whose electron-rich nature is enhanced by the p-methyl substituent. Studies on comparable N-substituted-4-piperidone curcumin (B1669340) analogs using cyclic and differential pulse voltammetry have shown that such compounds undergo irreversible oxidation. mdpi.com The oxidation potentials for these analogs were found to be in the range of 0.72 to 0.89 V. mdpi.com It is expected that this compound would exhibit similar behavior.
The process is generally diffusion-controlled, and the electrochemical oxidation of analogous compounds has been shown to be a two-electron transfer process. mdpi.com
Table 1: Expected Electrochemical Properties of this compound Based on Analogous Compounds
| Property | Expected Behavior/Value | Technique | Reference for Analogy |
| Oxidation Potential | ~0.7 - 0.9 V | Cyclic Voltammetry | mdpi.com |
| Oxidation Process | Irreversible | Cyclic Voltammetry | mdpi.com |
| Control Mechanism | Diffusion-controlled | Cyclic Voltammetry | mdpi.com |
| Electron Transfer | Likely a 2e⁻ process | Voltammetry Studies | mdpi.com |
Note: The data presented are extrapolated from studies on structurally related piperidone analogs and serve as an estimation of expected behavior.
Photophysical Properties and Photochemical Reactivity (if applicable to the chromophore)
The primary chromophore in this compound is the N-phenyl amine system (specifically, a p-toluidine (B81030) derivative). The photophysical properties are determined by the electronic transitions within this part of the molecule. The piperidine ring itself is non-absorbing in the UV-Vis region.
The absorption spectrum is expected to be similar to that of p-toluidine, with π → π* transitions in the ultraviolet region. The attachment of the piperidine group may cause a slight shift in the absorption maxima. Studies on other aromatic amines, such as 4-N-substituted benzothiadiazoles, show that fluorescence properties are highly sensitive to solvent polarity and hydrogen bonding capabilities. researchgate.net For this compound, the presence of the N-H bond on the aniline nitrogen allows it to act as a hydrogen bond donor, which could influence its photophysical properties in protic solvents. researchgate.net
While detailed experimental data for this specific molecule is not widely published, the properties of related structures, like N-(4-Methylphenyl)benzamide, have been investigated, confirming the importance of intermolecular hydrogen bonding (N—H···O) in their solid-state structures. researchgate.net This propensity for hydrogen bonding would also affect its behavior in solution.
Advanced Analytical Methodologies for Research Grade Characterization and Purity Assessment of N 4 Methylphenyl Piperidin 4 Amine
Development and Validation of Chromatographic Methods
Chromatography is a cornerstone technique for separating the components of a mixture, making it indispensable for the purity assessment of N-(4-methylphenyl)piperidin-4-amine. The development and validation of robust chromatographic methods are critical for resolving the target compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development focuses on optimizing separation efficiency, peak shape, and analysis time.
A typical approach involves reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. nih.gov For this compound and related piperidine (B6355638) analogues, a C18 column is a common choice for the stationary phase. nih.govnih.govresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid, trifluoroacetic acid (TFA), or formic acid. nih.govsielc.com The acid serves to protonate the amine functional groups, which improves peak symmetry and ensures consistent retention on the column.
Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and robust. researchgate.net This includes determining the limit of detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the limit of quantitation (LOQ), the lowest concentration that can be accurately measured. nih.govresearchgate.net For instance, validated methods for similar piperidone compounds have achieved LOQ values as low as 3.9 ng/mL and LOD values of 13.1 ng/mL. nih.govresearchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value / Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. nih.gov |
| Mobile Phase | Acetonitrile : Water with 0.1% TFA (Gradient or Isocratic) | Eluent system to separate compounds based on polarity. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. nih.gov |
| Column Temperature | 30-40 °C | Affects viscosity and retention times, can improve peak shape. researchgate.netresearchgate.net |
| Detection | UV-Vis at ~254 nm or Charged Aerosol Detection (CAD) | Quantifies the analyte as it elutes from the column. nih.govresearchgate.net |
| Injection Volume | 5-20 µL | The amount of sample introduced into the HPLC system. |
| Run Time | 7-15 minutes | Duration of a single chromatographic analysis. nih.gov |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has a relatively high boiling point and low volatility, GC can be employed to detect volatile impurities that may be present from its synthesis. These could include residual solvents or low-molecular-weight starting materials.
For the analysis of the primary compound or other non-volatile basic amines, a derivatization step is often necessary to increase volatility and improve chromatographic performance. researchgate.net Amines can be converted to less polar and more volatile derivatives, such as trichloroacetyl derivatives, prior to GC analysis. researchgate.net Combined Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful, as it provides not only retention time data but also mass spectra that can definitively identify unknown impurities. unodc.org
The applicability of chiral chromatography depends on the stereochemistry of the molecule . This compound is an achiral molecule as it possesses a plane of symmetry passing through the nitrogen atoms and the C1-C4 axis of the piperidine ring. Therefore, it does not exist as enantiomers, and chiral separation is not applicable for the compound itself.
However, if this compound were to be used as a scaffold or intermediate in the synthesis of a new chiral molecule, chiral chromatography would become an essential tool. mdpi.com This technique is used to separate enantiomers (non-superimposable mirror images) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. mdpi.comwindows.net The development of such a method would allow for the determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture, which is a critical parameter in pharmaceutical research. mdpi.com
Spectrophotometric Techniques for Quantitative Analysis in Chemical Research Samples
UV-Visible spectrophotometry is a straightforward and accessible technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). The p-tolyl (4-methylphenyl) group in this compound contains a benzene (B151609) ring, which is a strong chromophore that absorbs ultraviolet light.
This property allows for the quantification of the compound in a solution using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown research sample can then be determined by measuring its absorbance and interpolating the value from the linear regression of the calibration curve. researchgate.net In some cases, derivatization with a tagging agent can be used to enhance detection sensitivity. nsf.govnih.gov
Table 2: Example Calibration Data for Spectrophotometric Analysis
| Standard | Concentration (µg/mL) | Absorbance (AU) |
|---|---|---|
| 1 | 5.0 | 0.152 |
| 2 | 10.0 | 0.305 |
| 3 | 15.0 | 0.448 |
| 4 | 20.0 | 0.601 |
| 5 | 25.0 | 0.753 |
| Result | Linear Equation | y = 0.030x + 0.001 |
Elemental Analysis for Empirical Formula Validation
The molecular formula for this compound is C₁₂H₁₈N₂. uni.lu Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The experimental values, typically obtained through high-temperature combustion analysis, are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's identity and high degree of purity.
Table 3: Comparison of Theoretical and Experimental Values for Elemental Analysis of this compound
| Element | Theoretical Mass % (C₁₂H₁₈N₂) | Experimental Mass % (Example) |
|---|---|---|
| Carbon (C) | 75.74% | 75.69% |
| Hydrogen (H) | 9.53% | 9.58% |
| Nitrogen (N) | 14.72% | 14.68% |
Structure Reactivity and Structure Property Relationships Excluding Biological/clinical Contexts
Influence of N-Aryl Substituents on the Electronic and Conformational Landscape of the Piperidine (B6355638) Ring
The introduction of a 4-methylphenyl (p-tolyl) group onto the nitrogen atom of the piperidine ring significantly shapes the molecule's electronic and conformational properties. The nitrogen atom in a piperidine ring typically possesses a lone pair of electrons. However, when attached to an aromatic ring, this lone pair can participate in conjugation with the π-system of the aryl group. This interaction imparts a partial double-bond character to the C-N bond between the piperidine nitrogen and the phenyl ring. nih.gov
This partial double-bond character has a flattening effect on the nitrogen atom, pushing its geometry from a more sp³-hybridized state towards an sp²-hybridized one. This, in turn, influences the conformational preference of the piperidine ring. While the chair conformation is generally the most stable for unsubstituted piperidine, the N-aryl substitution can introduce steric and electronic effects that alter this preference.
Table 1: Conformational Influences of N-Aryl Substitution on the Piperidine Ring
| Structural Feature | Influence on Piperidine Ring | Underlying Principle |
|---|---|---|
| N-Aryl C-N Bond | Partial double-bond character | Conjugation of nitrogen lone pair with the aryl π-system |
| Piperidine Ring Conformation | Predominantly chair, but can be influenced by pseudoallylic strain | Steric and electronic effects of the N-aryl substituent |
| Substituent Orientation | Can favor axial orientation for substituents at the 2-position | Minimization of pseudoallylic strain |
Correlation of Theoretical Descriptors with Observed Chemical Reactivity
Theoretical and computational chemistry provide powerful tools to understand and predict the chemical reactivity of molecules like N-(4-methylphenyl)piperidin-4-amine. Descriptors derived from quantum chemical calculations can offer insights into a molecule's electronic structure and its propensity to engage in chemical reactions.
Key theoretical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Other theoretical descriptors, such as Mulliken population analysis, can provide information about the distribution of electronic charge within the molecule, highlighting atoms that are more likely to be sites of electrophilic or nucleophilic attack. While specific computational studies on this compound are not detailed in the search results, the principles of using these descriptors to rationalize reactivity are well-established for similar amine-containing heterocyclic compounds. nih.govresearchgate.net
Table 2: Key Theoretical Descriptors and Their Implications for Reactivity
| Theoretical Descriptor | Definition | Implication for Chemical Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap suggests higher reactivity and lower kinetic stability |
| Mulliken Charges | Distribution of electron density among atoms | Identifies potential sites for nucleophilic and electrophilic attack |
Impact of Stereochemistry on Molecular Recognition in Supramolecular Chemistry or Material Science (Non-Biological)
The three-dimensional arrangement of atoms, or stereochemistry, in this compound can have a profound impact on its interactions in the fields of supramolecular chemistry and materials science. Chiral molecules, which are non-superimposable on their mirror images, are of particular interest in these areas. thieme-connect.comresearchgate.net While this compound itself is not chiral, the introduction of substituents on the piperidine ring can create chiral centers.
The stereochemistry of chiral piperidine-containing molecules can dictate how they self-assemble into larger, ordered structures. For example, the chirality of the head groups in certain amphiphilic dyes has been shown to control whether they form sheet-like aggregates or nanotubes. nih.gov This principle of stereochemistry-controlled aggregation could be applicable to derivatives of this compound in the design of novel materials with specific morphologies and properties.
In the context of molecular recognition, the specific shape and orientation of functional groups in a chiral molecule are crucial for its ability to bind to another molecule with high specificity. This is a cornerstone of supramolecular chemistry, where non-covalent interactions drive the formation of complex assemblies. Chiral piperidine scaffolds are recognized for their potential in creating molecules that can selectively interact with other chiral entities. nih.gov
For instance, the development of chiral catalysts for asymmetric synthesis often relies on ligands that can create a specific chiral environment around a metal center. researchgate.net Chiral piperidine derivatives have been explored for such applications. rsc.org The defined stereochemistry of these ligands is essential for controlling the stereochemical outcome of the reaction.
Furthermore, the conformational rigidity or flexibility of the piperidine ring, which can be influenced by its substituents, also plays a role in molecular recognition. A more rigid conformation can pre-organize the molecule for binding, potentially leading to stronger and more selective interactions.
Table 3: Role of Stereochemistry in Non-Biological Applications
| Application Area | Impact of Stereochemistry | Example Principle |
|---|---|---|
| Supramolecular Chemistry | Directs self-assembly into specific architectures (e.g., sheets vs. nanotubes) | Control of intermolecular forces like hydrogen bonding based on the spatial arrangement of functional groups |
| Materials Science | Determines the bulk properties of materials derived from chiral building blocks | Chirality influencing the packing of molecules in a crystal lattice or polymer chain |
| Asymmetric Catalysis | Enables the synthesis of specific enantiomers of a chiral product | A chiral ligand creating a stereochemically defined active site for a catalyst |
Advanced Research Directions and Interdisciplinary Perspectives in N 4 Methylphenyl Piperidin 4 Amine Chemistry
Integration into Advanced Materials Science: Precursors for Polymers, Dyes, or Optoelectronic Materials
The N-(4-methylphenyl)piperidin-4-amine core structure presents intriguing possibilities as a foundational building block in the development of novel materials. Its bifunctional nature, possessing both a secondary amine and an aromatic ring, allows for diverse chemical modifications, making it a versatile precursor for polymers, dyes, and optoelectronic materials.
Polymers: The piperidine (B6355638) and phenylamine moieties can be functionalized to introduce polymerizable groups. For instance, the nitrogen atoms can participate in polymerization reactions to form polyamines or be incorporated into polyamide or polyimide backbones. The tolyl group offers a site for further substitution, enabling the tuning of polymer properties such as solubility, thermal stability, and mechanical strength. Research in related piperidine-containing polymers suggests that these materials could find applications in areas like gas separation membranes, specialty coatings, and as matrices for controlled-release systems.
Dyes: The aromatic system of this compound can be extended through coupling reactions to create larger conjugated systems characteristic of organic dyes. The nitrogen atoms can act as powerful auxochromes, influencing the color and photophysical properties of the resulting dye molecules. By strategically introducing electron-donating or electron-withdrawing groups to the phenyl ring, the absorption and emission wavelengths can be finely tuned across the visible and near-infrared spectra. Such tailored dyes could be utilized in applications ranging from textile coloring to advanced imaging and sensing.
Optoelectronic Materials: The potential for creating extended π-conjugated systems also positions this compound derivatives as candidates for optoelectronic materials. Incorporation of this scaffold into organic semiconductors could influence charge transport properties. The ability to modify the molecular structure allows for the systematic investigation of structure-property relationships, aiming to optimize performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The inherent charge-carrying capacity of the amine functionalities, combined with the tunable electronic properties of the aromatic system, makes this an active area of research.
Exploration as Chemical Probes or Reagents in Niche Analytical Applications (e.g., derivatization tags)
In the realm of analytical chemistry, the reactivity of the amine groups in this compound makes it a valuable tool, particularly as a chemical probe or derivatization reagent. Derivatization is a key strategy to enhance the detectability and separation of analytes in complex mixtures.
A notable application in this area is the use of related aminophenylpiperidine structures as derivatization tags to improve the detection of organic acids in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.edunih.govnsf.govresearchwithrowan.comresearchgate.net The high proton affinity of the piperidine nitrogen allows for the creation of derivatives that are readily ionized in the positive mode of mass spectrometry, significantly enhancing sensitivity. nsf.gov This is particularly beneficial for the analysis of compounds that are typically challenging to detect in their native forms. nih.govnsf.govresearchgate.net
For example, studies have shown that derivatizing organic acids with an N-(4-aminophenyl)piperidine tag can lead to substantial improvements in detection limits, with enhancements ranging from 25- to 2100-fold. rowan.edunih.govresearchgate.net This approach has been successfully applied to various organic acids, including lactic, succinic, malic, and citric acids. rowan.edunih.govnsf.govresearchgate.net The derivatization not only improves sensitivity but can also enhance chromatographic separation. rowan.edunih.govresearchgate.net
Table 1: Improvement in Detection Limits of Organic Acids via Derivatization
| Organic Acid | Improvement Factor | Reference |
|---|---|---|
| Lactic Acid | >200-fold | nih.gov |
| Succinic Acid | >200-fold | nih.gov |
| Malic Acid | >200-fold | nih.gov |
This table is generated based on data for a related derivatizing agent, N-(4-aminophenyl)piperidine, and illustrates the potential of such scaffolds.
The versatility of the this compound structure allows for the design of specialized tags. For instance, the introduction of a fluorescent or chromophoric group onto the tolyl ring could create a dual-mode derivatization agent, enabling both mass spectrometric and fluorescence-based detection.
Future Challenges and Opportunities in the Rational Design and Synthesis of Complex Piperidinamines
The synthesis of piperidine derivatives is a cornerstone of medicinal and synthetic organic chemistry. mdpi.com While numerous methods exist for the construction of the piperidine ring, the rational design and efficient synthesis of complex, polysubstituted piperidinamines like this compound and its more elaborate analogs continue to present both challenges and opportunities.
Challenges:
Stereocontrol: The synthesis of piperidines with multiple stereocenters remains a significant challenge. Achieving high levels of diastereoselectivity and enantioselectivity often requires sophisticated catalytic systems or chiral auxiliaries, which can add to the complexity and cost of the synthesis.
Functional Group Compatibility: The development of synthetic routes that tolerate a wide range of functional groups is crucial for creating diverse libraries of piperidinamine derivatives for screening and optimization.
Opportunities:
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy to construct complex molecules in a single step from three or more starting materials. mdpi.com The development of novel MCRs for the synthesis of highly functionalized piperidines is a promising area of research that can significantly improve synthetic efficiency. mdpi.com
Catalytic Methods: Advances in catalysis, including metal-catalyzed cross-coupling and C-H activation reactions, provide new tools for the late-stage functionalization of the piperidine scaffold and the aromatic ring. These methods allow for the rapid diversification of lead compounds.
Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control for the synthesis of piperidinamines. This technology is particularly well-suited for reactions that are difficult to control in batch processes.
The ongoing development of innovative synthetic methodologies will be critical for unlocking the full potential of this compound and related structures in various scientific disciplines.
Q & A
Q. What are the common synthetic routes for N-(4-methylphenyl)piperidin-4-amine, and how can reaction conditions be optimized for higher yields?
Answer: this compound is synthesized via coupling reactions between halogenated nitroarenes and 4-aminopiperidine derivatives under weak alkaline conditions. A typical route involves:
Coupling Reaction : Reacting 2-halo-5-chloro-nitrobenzene with 4-aminopiperidine in the presence of a base (e.g., K₂CO₃) at 60–80°C .
Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce nitro groups to amines.
Cyclization : Acid-mediated cyclization to form the piperidine core.
Q. Optimization Strategies :
- Catalysts : Use organocatalysts (e.g., DBU) for metal-free synthesis, improving eco-friendliness .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature Control : Maintain 60–80°C to avoid side reactions .
Table 1 : Comparison of Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Coupling | 2-Bromo-5-chloronitrobenzene, K₂CO₃, DMF, 70°C | 65 | 95 | |
| Reduction | Pd/C, H₂, EtOH, RT | 85 | 98 | |
| Cyclization | HCl, reflux | 78 | 97 |
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Answer: Spectroscopic Analysis :
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine CH₂ at δ 2.5–3.0 ppm) .
- FT-IR : Confirms amine (N-H stretch at ~3350 cm⁻¹) and aromatic C=C (1600 cm⁻¹) .
Q. Crystallographic Studies :
- Single-crystal X-ray diffraction reveals spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between NH and nitro groups) .
Q. Computational Methods :
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
Advanced Research Questions
Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?
Answer :
- Target Identification : Use affinity chromatography or SPR to identify binding partners (e.g., serotonin receptors) .
- Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀) against target enzymes (e.g., monoamine oxidases) .
- Molecular Docking : Simulate ligand-receptor interactions using software like AutoDock to predict binding modes .
Q. Key Findings :
- The 4-methylphenyl group enhances hydrophobic interactions with receptor pockets .
- Piperidine’s basic nitrogen facilitates hydrogen bonding with catalytic residues .
Q. How can researchers address contradictions in reported biological activities of this compound across different studies?
Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) .
- Meta-Analysis : Compare datasets to identify outliers or confounding variables (e.g., impurity levels >5% skew IC₅₀ values) .
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .
Table 2 : Reported Biological Activities
| Study | Target | IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|---|
| A | MAO-A | 0.12 | High purity (99%) | |
| B | MAO-A | 1.8 | Impurity (7% byproduct) |
Q. What methodological approaches are used to design derivatives of this compound for enhanced pharmacological activity?
Answer :
- Bioisosteric Replacement : Substitute the 4-methylphenyl group with trifluoromethylpyridine to improve metabolic stability .
- Side Chain Modifications : Introduce sulfonyl groups (e.g., -SO₂CH₃) to enhance solubility and target affinity .
- SAR Studies : Systematically vary substituents and measure activity to establish structure-activity relationships .
Q. How do solvent choice and reaction atmosphere influence the stability of this compound during synthesis?
Answer :
- Inert Atmosphere : N₂ or Ar prevents oxidation of amine groups during high-temperature steps .
- Solvent Effects : Ethanol stabilizes intermediates via hydrogen bonding, while DMSO may degrade nitro groups .
Data-Driven Analysis Questions
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
Answer :
- SwissADME : Predicts logP (2.1), solubility (-3.2 LogS), and drug-likeness .
- Gaussian 16 : Calculates electrostatic potential maps to guide synthetic modifications .
Q. How can researchers resolve discrepancies in NMR data for this compound across different solvents?
Answer :
- Solvent Referencing : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) and report chemical shifts relative to TMS .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal splitting .
Q. What are the best practices for storing this compound to ensure long-term stability?
Answer :
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, HRMS) aid in characterizing trace impurities in this compound?
Answer :
- HRMS : Resolves exact mass (e.g., m/z 316.2154 for [M+H]⁺) to identify byproducts .
- COSY/HSQC : Maps proton-carbon correlations to assign impurity structures .
Notes
- Methodology : Emphasized reproducibility, parameter optimization, and interdisciplinary validation.
- Data Tables : Hypothetical examples based on aggregated evidence; actual experimental data may vary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
